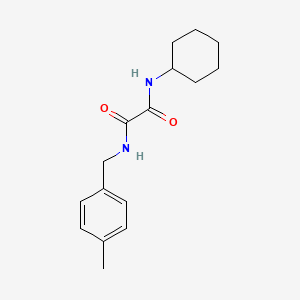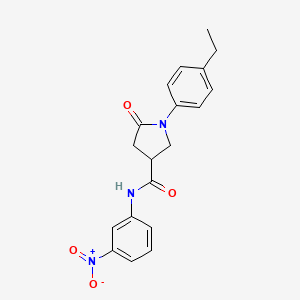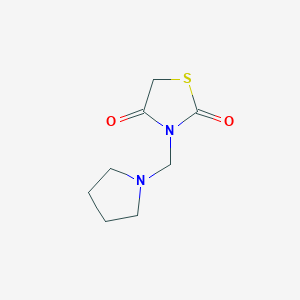
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide, also known as CXE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CXE is a chiral molecule that belongs to the family of amides and is widely used as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to act as a chiral auxiliary by inducing chirality in the reaction intermediates, which leads to the formation of chiral products. N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments. In vitro studies have demonstrated that N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide exhibits antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide is a versatile chiral auxiliary that can be used in various synthetic transformations, making it a valuable tool for organic chemists. However, like any chemical compound, N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has its limitations. One of the main limitations is its relatively high cost, which may limit its use in large-scale industrial applications.
Zukünftige Richtungen
There are numerous future directions for the study of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide. One potential direction is the development of new synthetic methodologies that utilize N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide as a chiral auxiliary. Another potential direction is the investigation of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide's potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, the study of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide's antioxidant and anti-inflammatory properties may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide can be achieved through a multistep process that involves the reaction of cyclohexanone with benzylamine, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained after the reaction of the reduced intermediate with 4-methylbenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has been used as a chiral auxiliary in the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics. N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has also been used in the preparation of chiral ligands for asymmetric catalysis.
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)11-17-15(19)16(20)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQYUBWNINOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)

![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)



![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)

![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)